molecular formula C5H13ClN2O B1612160 N,N-Dimethyl-2-(methylamino)acetamide hydrochloride CAS No. 65918-91-4

N,N-Dimethyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1612160
CAS RN: 65918-91-4
M. Wt: 152.62 g/mol
InChI Key: RLWSIIFYGBQLKH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(methylamino)acetamide hydrochloride, also known as DMAA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAA is a white crystalline powder that is soluble in water and alcohol. It has been used in various fields such as pharmaceuticals, biochemistry, and analytical chemistry.

Scientific Research Applications

  • Chemical Reactivity and Formation Studies :

    • Macháček, Hassanien, and Štěrba (1986) investigated the formation of spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, its rearrangement to 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)acetamide hydrochloride, and the rate-limiting steps in this process under various conditions (Macháček et al., 1986).
  • Chemical Synthesis and Structure-Activity Relationships :

    • Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides and examined their inhibitory activity on detrusor contraction, including compounds such as (+)-2-cyclohexyl-N-(4-dimethylamino-2-butynyl)-2-hydroxy-2-phenylacetamide hydrochloride (Take et al., 1992).
  • Supramolecular Assemblies for Biomedical Applications :

    • Cutrone et al. (2017) explored the formation of supramolecular assemblies using derivatives of N-methyl glycine and N,N-dimethyl-β-alanine for potential applications in drug delivery or tissue regeneration (Cutrone et al., 2017).
  • Atmospheric Chemistry Studies :

    • Barnes et al. (2010) presented the gas-phase reactions of N,N-dimethyl acetamide with various atmospheric oxidants, providing insight into the atmospheric chemistry and environmental implications of amides (Barnes et al., 2010).
  • Thermodynamic Properties :

    • Štejfa et al. (2020) conducted an extensive thermodynamic study of acetamide and its derivatives, including N-methylacetamide and N, N-dimethylacetamide, revealing insights into their phase behavior and thermodynamic properties (Štejfa et al., 2020).
  • Environmental Degradation Pathways :

    • Wang et al. (2015) explored the involvement of the Cytochrome P450 system EthBAD in the N-Deethoxymethylation of acetochlor, a process crucial for acetochlor biodegradation (Wang et al., 2015).

properties

IUPAC Name

N,N-dimethyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-6-4-5(8)7(2)3;/h6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSIIFYGBQLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603843
Record name N,N,N~2~-Trimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(methylamino)acetamide hydrochloride

CAS RN

65918-91-4
Record name N,N,N~2~-Trimethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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